Cas no 1034467-27-0 (2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine)

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a fluorinated and iodinated pyridine derivative with a methoxymethoxy functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both fluorine and iodine atoms enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Sonogashira couplings. The methoxymethoxy group offers additional stability while remaining amenable to deprotection under mild conditions. Its well-defined structure and high purity make it suitable for precision synthesis in medicinal chemistry. The compound is particularly valuable for constructing complex heterocyclic frameworks due to its orthogonal reactivity and compatibility with diverse reaction conditions.
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine structure
1034467-27-0 structure
Product name:2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
CAS No:1034467-27-0
MF:C7H7FINO2
MW:283.038857698441
MDL:MFCD22123918
CID:3045085
PubChem ID:66738153

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-iodo-5-(MethoxyMethoxy)pyridine
    • 2-fluoro-4-iodo-5-methoxymethoxy-pyridine
    • Pyridine, 2-fluoro-4-iodo-5-(methoxymethoxy)-
    • DB-409671
    • DS-10317
    • CS-W000626
    • C7H7FINO2
    • SCHEMBL594407
    • DTXSID001268324
    • AKOS027253331
    • DPHOQZPEXMFCGW-UHFFFAOYSA-N
    • MFCD22123918
    • SY069842
    • 1034467-27-0
    • 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
    • MDL: MFCD22123918
    • Inchi: 1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3
    • InChI Key: DPHOQZPEXMFCGW-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=CC=1OCOC)F

Computed Properties

  • Exact Mass: 282.95055g/mol
  • Monoisotopic Mass: 282.95055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 31.4

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F66780-1g
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
1034467-27-0 95%
1g
¥2782.0 2023-09-07
abcr
AB445854-1 g
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine; min. 95%
1034467-27-0
1g
€356.80 2023-04-22
Matrix Scientific
188228-5g
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
1034467-27-0
5g
$878.00 2023-09-07
Apollo Scientific
PC48727-500mg
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
1034467-27-0
500mg
£172.00 2023-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050437-100mg
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
1034467-27-0 98%
100mg
¥97 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050437-250mg
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
1034467-27-0 98%
250mg
¥187 2023-04-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00983-5g
2-fluoro-4-iodo-5-(MethoxyMethoxy)pyridine
1034467-27-0 95%
5g
$470 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00983-10g
2-fluoro-4-iodo-5-(MethoxyMethoxy)pyridine
1034467-27-0 95%
10g
$770 2023-09-07
abcr
AB445854-1g
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine, min. 95%; .
1034467-27-0
1g
€157.90 2025-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2388-500mg
2-fluoro-4-iodo-5-(methoxymethoxy)pyridine
1034467-27-0 97%
500mg
¥396.0 2024-04-26

Additional information on 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: A Comprehensive Overview

The compound 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This pyridine derivative is characterized by its unique substitution pattern, featuring a fluoro group at the 2-position, an iodo group at the 4-position, and a methoxymethoxy group at the 5-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block for various applications.

Recent studies have highlighted the potential of 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine in drug discovery, particularly in the development of kinase inhibitors and other bioactive compounds. The presence of the iodo group at the 4-position facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse heterocyclic frameworks with enhanced pharmacokinetic profiles. Moreover, the methoxymethoxy group at the 5-position serves as a versatile protecting group, allowing for precise control over reactivity during multi-step synthesis.

In addition to its role in medicinal chemistry, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine has found applications in materials science, particularly in the design of advanced organic semiconductors. The pyridine ring's inherent aromaticity and electron-withdrawing substituents contribute to its excellent charge transport properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent research has demonstrated that incorporating this compound into conjugated polymer systems can significantly enhance device performance, including improved carrier mobility and stability under operational conditions.

The synthesis of 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine typically involves a multi-step process that combines nucleophilic aromatic substitution and protecting group strategies. Starting from a suitably substituted pyridine precursor, fluorination and iodination steps are carefully orchestrated to achieve the desired substitution pattern. The introduction of the methoxymethoxy group is often accomplished via a Williamson ether synthesis approach, ensuring high regioselectivity and purity of the final product.

From an environmental standpoint, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. However, its persistence in aquatic environments necessitates careful handling during industrial applications to minimize ecological impact.

In conclusion, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0) stands as a testament to the ingenuity of modern organic synthesis and its application across diverse scientific domains. Its unique chemical properties continue to drive innovation in drug discovery and materials science, positioning it as a key molecule for future research and development endeavors.

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Amadis Chemical Company Limited
(CAS:1034467-27-0)2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
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Purity:99%
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